molecular formula C13H15FN2S B6630126 4-Fluoro-2-[[methyl(thiolan-3-yl)amino]methyl]benzonitrile

4-Fluoro-2-[[methyl(thiolan-3-yl)amino]methyl]benzonitrile

Cat. No. B6630126
M. Wt: 250.34 g/mol
InChI Key: GSFSLIRTPYVCOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-[[methyl(thiolan-3-yl)amino]methyl]benzonitrile, also known as FMT, is a chemical compound that has drawn significant attention in scientific research due to its potential as a useful tool in various fields. FMT is a nitrile-containing compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

4-Fluoro-2-[[methyl(thiolan-3-yl)amino]methyl]benzonitrile is a nitrile-containing compound that can react with thiols, such as cysteine and glutathione, to form stable adducts. The reaction between 4-Fluoro-2-[[methyl(thiolan-3-yl)amino]methyl]benzonitrile and thiols is a nucleophilic substitution reaction that involves the displacement of the fluorine atom by the thiol group. The resulting adducts are highly fluorescent and can be detected using various methods, such as fluorescence spectroscopy and microscopy.
Biochemical and Physiological Effects:
4-Fluoro-2-[[methyl(thiolan-3-yl)amino]methyl]benzonitrile has been reported to have minimal toxicity and low reactivity towards biological molecules, making it a useful tool for studying the structure and function of proteins and enzymes. 4-Fluoro-2-[[methyl(thiolan-3-yl)amino]methyl]benzonitrile has also been reported to be cell-permeable and can be used to label intracellular proteins and peptides. In addition, 4-Fluoro-2-[[methyl(thiolan-3-yl)amino]methyl]benzonitrile has been used to study the redox state of cells and tissues, as the adducts formed between 4-Fluoro-2-[[methyl(thiolan-3-yl)amino]methyl]benzonitrile and thiols are sensitive to changes in the redox state.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Fluoro-2-[[methyl(thiolan-3-yl)amino]methyl]benzonitrile in lab experiments include its high yield and purity, low toxicity and reactivity towards biological molecules, and sensitivity to changes in the redox state. However, the limitations of using 4-Fluoro-2-[[methyl(thiolan-3-yl)amino]methyl]benzonitrile include its limited solubility in aqueous solutions and its potential for non-specific labeling of proteins and peptides.

Future Directions

For the use of 4-Fluoro-2-[[methyl(thiolan-3-yl)amino]methyl]benzonitrile in scientific research include the development of new synthesis methods that improve its solubility in aqueous solutions, the development of new labeling strategies that minimize non-specific labeling, and the application of 4-Fluoro-2-[[methyl(thiolan-3-yl)amino]methyl]benzonitrile in new areas of research, such as drug discovery and diagnostics.

Synthesis Methods

4-Fluoro-2-[[methyl(thiolan-3-yl)amino]methyl]benzonitrile can be synthesized using various methods, including the reaction of 4-fluoro-2-nitrobenzonitrile with methyl(thiolan-3-yl)amine in the presence of a reducing agent, such as palladium on carbon. Another method involves the reaction of 4-fluoro-2-chlorobenzonitrile with methyl(thiolan-3-yl)amine in the presence of a base, such as potassium carbonate. The synthesis of 4-Fluoro-2-[[methyl(thiolan-3-yl)amino]methyl]benzonitrile using these methods has been reported to give high yields and purity.

Scientific Research Applications

4-Fluoro-2-[[methyl(thiolan-3-yl)amino]methyl]benzonitrile has been used in various scientific research applications, including as a fluorescent probe for detecting cysteine and glutathione, as a labeling reagent for proteins and peptides, and as a substrate for enzyme assays. 4-Fluoro-2-[[methyl(thiolan-3-yl)amino]methyl]benzonitrile has also been used as a tool for studying the structure and function of proteins and enzymes, such as cysteine proteases and glutathione S-transferases. In addition, 4-Fluoro-2-[[methyl(thiolan-3-yl)amino]methyl]benzonitrile has been used as a tool for studying the redox state of cells and tissues.

properties

IUPAC Name

4-fluoro-2-[[methyl(thiolan-3-yl)amino]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2S/c1-16(13-4-5-17-9-13)8-11-6-12(14)3-2-10(11)7-15/h2-3,6,13H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFSLIRTPYVCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC(=C1)F)C#N)C2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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